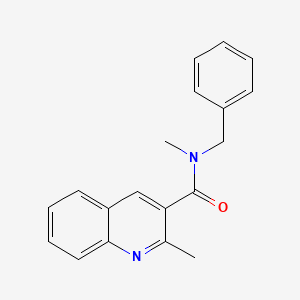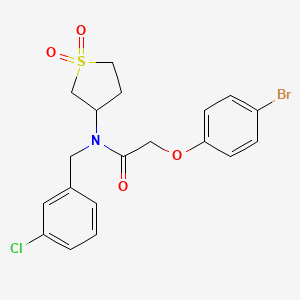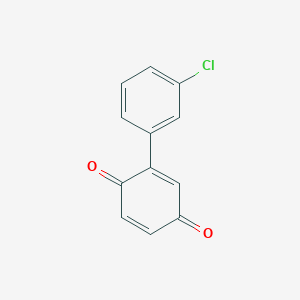![molecular formula C29H24N2O5 B12136377 5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136377.png)
5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este complejo compuesto presenta una fascinante disposición de grupos funcionales. Vamos a desglosarlo:
5-[3-(benciloxi)fenil]: Un anillo de benceno con un grupo benciloxi unido en la posición 3.
3-hidroxi-4-(5-metilfuran-2-carbonil): Un anillo de furano con un grupo carbonilo en la posición 2 y un grupo hidroxilo en la posición 3.
1-[(piridin-3-il)metil]-2,5-dihidro-1H-pirrol-2-ona: Un anillo de pirrol con una cadena lateral derivada de piridina en la posición 1 y un grupo carbonilo en la posición 2.
Métodos De Preparación
Las rutas sintéticas para este compuesto implican pasos intrincados. Un enfoque es a través del acoplamiento de bloques de construcción apropiados, seguido de ciclización. Los métodos de producción industrial pueden variar, pero los protocolos eficientes son esenciales.
Análisis De Reacciones Químicas
Oxidación: La porción de furano podría sufrir oxidación, produciendo potencialmente un ácido carboxílico u otros derivados oxidados.
Reducción: La reducción del grupo carbonilo podría conducir a un alcohol o una amina.
Sustitución: La cadena lateral derivada de piridina puede participar en reacciones de sustitución.
Reactivos comunes: Reactivos como el borohidruro de sodio (para reducción) y varios oxidantes (para oxidación) son relevantes.
Productos principales: Estas reacciones podrían producir diversos productos, incluidos alcoholes, aminas o pirroles sustituidos.
Aplicaciones Científicas De Investigación
Química: Investigar su reactividad, explorar nuevas metodologías sintéticas.
Biología: Estudiar sus interacciones con enzimas, receptores o procesos celulares.
Medicina: Evaluar su potencial como candidato a fármaco (por ejemplo, antiinflamatorio, antitumoral).
Industria: Explorar aplicaciones en ciencia de materiales o catálisis.
Mecanismo De Acción
- El compuesto probablemente interactúa con objetivos moleculares específicos (enzimas, receptores, etc.).
- Puede modular vías de señalización, afectando las respuestas celulares.
Comparación Con Compuestos Similares
Singularidad: Destacar sus características distintivas (por ejemplo, la cadena lateral de piridina).
Compuestos similares: Explorar estructuras relacionadas (por ejemplo, otros pirroles, furanos).
Propiedades
Fórmula molecular |
C29H24N2O5 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-phenylmethoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C29H24N2O5/c1-19-12-13-24(36-19)27(32)25-26(31(29(34)28(25)33)17-21-9-6-14-30-16-21)22-10-5-11-23(15-22)35-18-20-7-3-2-4-8-20/h2-16,26,33H,17-18H2,1H3 |
Clave InChI |
OPDIZJRRMZKZGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OCC4=CC=CC=C4)CC5=CN=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12136304.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136316.png)


![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)
![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136344.png)

![1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136354.png)
![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12136367.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12136392.png)
